ICBA

Catalog No.
S1787264
CAS No.
1207461-57-1
M.F
C78H16
M. Wt
952.986
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
ICBA

CAS Number

1207461-57-1

Product Name

ICBA

Molecular Formula

C78H16

Molecular Weight

952.986

InChI

InChI=1S/C78H16/c1-2-6-12-11(5-1)15-9-16(12)76-69-53-37-23-25-41-29(37)30-38-24-26-42(30)58-57(41)73-65-49(25)33-31-43-19-21-39-27-28-36-20-22-40(28)56-55(39)71(63(65)47(21)33)77-17-10-18(14-8-4-3-7-13(14)17)78(73,77)74(58)66-50(26)34(48(22)64(66)72(56)77)32-44(20)60(62(46(24)32)70(76)54(38)53)68-52(36)51(35(19)27)67(75(15,68)76)59(43)61(69)45(23)31/h1-8,15-18H,9-10H2

InChI Key

HQCAMIYWHBVPQE-UHFFFAOYSA-N

SMILES

C1C2C3=CC=CC=C3C1C45C26C7=C8C9=C1C2=C3C%10=C9C9=C%11C%12=C%10C%10=C%13C%14=C%12C%12=C%15C%16=C(C4=C4C%17=C%16C%16=C%18C%19=C%17C%17=C%20C%21=C%19C%19=C%22C%23=C%21C%21=C(C1=C7C(=C%21%20)C6=C%174)C2=C%23C(=C3%10)C%221C%13(C2CC1C1=CC=CC=C21)C(=C%18%19)C%14=C%15%16)C(=C%12%11)C5=C98

Indene-C60 bisadduct, commonly referred to as ICBA, is a fullerene derivative characterized by the presence of two indene functional groups attached to a C60 fullerene core. Its chemical structure is represented by the formula C78H16C_{78}H_{16} and it has a molecular weight of approximately 952.96 g/mol. The compound is notable for its high purity, often exceeding 99%, making it suitable for various advanced applications, particularly in organic photovoltaics (OPVs) .

The primary focus of research on ICBA lies in its application in organic solar cells. In this context, the mechanism of action involves:

  • Light Absorption: ICBA absorbs light in the visible region of the electromagnetic spectrum due to its π-conjugated system.
  • Exciton Formation: Upon light absorption, an excited state (exciton) is formed in the ICBA molecule.
  • Charge Separation: The exciton separates into an electron and a hole. The indene groups play a crucial role in facilitating this charge separation.
  • Electron Transfer: The separated charges are transferred to the donor and acceptor materials in the organic solar cell, contributing to current generation.

Chemical Identity:

56,60:2''/3''[5,6]fullerene-C60-Ih, also known as 1',1'',4',4''-Tetrahydrodi[1,4]methanonaphthaleno[1,2:2',3';56,60:2'',3''][5,6]fullerene-C60-Ih, is a fullerene derivative. Fullerenes are a class of carbon molecules that form hollow, cage-like structures, most commonly spheres ().

Potential Application in Organic Solar Cells:

Research suggests that 56,60:2''/3''[5,6]fullerene-C60-Ih (ICBA) may hold promise for improving the performance of organic solar cells (OSCs). OSCs are a type of photovoltaic device that utilizes organic materials to convert sunlight into electricity. ICBA's potential advantage lies in its shallow lowest unoccupied molecular orbital (LUMO) level. The LUMO level influences the ease with which electrons can be accepted by the molecule. In OSCs, efficient electron transport is crucial for optimal performance. Studies have shown that ICBA, with its lower LUMO level compared to the commonly used PCBM70 fullerene derivative, could lead to enhanced power conversion efficiencies in bulk heterojunction solar cells ().

Typical of fullerene derivatives. These include:

  • Addition Reactions: The indene groups can undergo electrophilic addition reactions, which can modify their reactivity and solubility.
  • Electron Transfer Reactions: In photovoltaic applications, ICBA acts as an electron acceptor, facilitating charge separation when paired with electron-donating materials like P3HT.
  • Photo

The synthesis of ICBA typically involves the following methods:

  • Diels-Alder Reaction: This reaction between C60 fullerene and indene derivatives allows for the formation of ICBA through cycloaddition.
  • Chemical Functionalization: Various chemical methods can be employed to introduce indene groups onto the C60 scaffold, optimizing conditions to control the number and position of substitutions.
  • Solvent-Assisted Techniques: Solvents can be used to facilitate reactions and improve yields during synthesis .

Unique PropertiesPhenyl-C61-butyric acid methyl esterSingle phenyl group attachedOrganic photovoltaicsLower LUMO level compared to ICBAIndene-C70 bisadductC70 core with indene groupsOrganic photovoltaicsHigher absorption spectrumC60 fullereneNo functional groupsVarious nanotechnology applicationsBasic structure without modifications

ICBA's uniqueness lies in its dual indene functionalization which enhances its electronic properties compared to other fullerene derivatives. This modification allows for improved performance metrics in solar cells while maintaining solubility and processability .

Research on ICBA's interactions primarily focuses on its behavior in photovoltaic systems. Interaction studies have shown that:

  • When combined with P3HT, ICBA significantly increases the open-circuit voltage due to enhanced charge transfer dynamics.
  • The presence of indene groups reduces the electron affinity of ICBA, which is beneficial for optimizing energy levels in solar cells .
  • Studies also indicate that varying the number of indene groups can tune the optoelectronic properties of ICBA, allowing for tailored applications in different devices .

Dates

Modify: 2023-11-23

Explore Compound Types